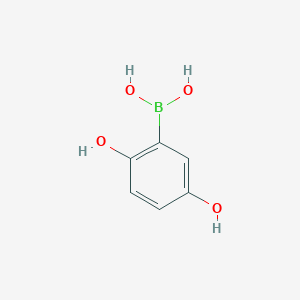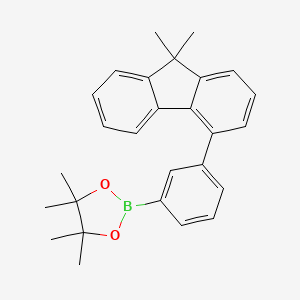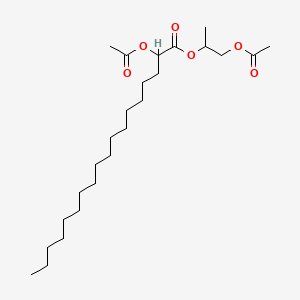
4,4'-(Pyridine-2,5-diyl)dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Pyridine-2,5-diyl)dianiline is an organic compound with the molecular formula C17H15N3 It is a derivative of pyridine and aniline, featuring two aniline groups attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridine-2,5-diyl)dianiline typically involves the reaction of 2,5-dibromopyridine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where 2,5-dibromopyridine is reacted with aniline in the presence of a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production methods for 4,4’-(Pyridine-2,5-diyl)dianiline are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, cost, and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Pyridine-2,5-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4,4’-(Pyridine-2,5-diyl)dianiline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4,4’-(Pyridine-2,5-diyl)dianiline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Pyrimidine-2,5-diyl)dianiline: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4,4’-(Pyrazine-2,5-diyl)dianiline: Contains a pyrazine ring.
4,4’-(Pyridine-2,6-diyl)dianiline: Differing position of the aniline groups on the pyridine ring.
Uniqueness
This structural uniqueness can lead to different biological activities and material properties compared to its analogs .
Propiedades
IUPAC Name |
4-[6-(4-aminophenyl)pyridin-3-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c18-15-6-1-12(2-7-15)14-5-10-17(20-11-14)13-3-8-16(19)9-4-13/h1-11H,18-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRTVVGCBHYAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=CC=C(C=C3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,2'-(Spiro[fluorene-9,9'-thioxanthene]-3',6'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B8263413.png)
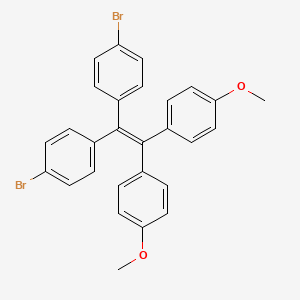
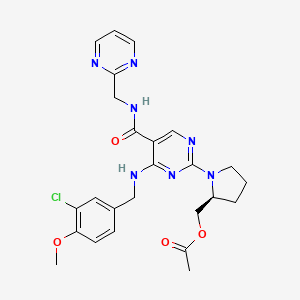
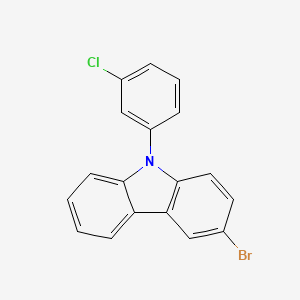
![6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride](/img/structure/B8263430.png)
![(NE,R)-N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8263431.png)
![4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzaldehyde](/img/structure/B8263445.png)
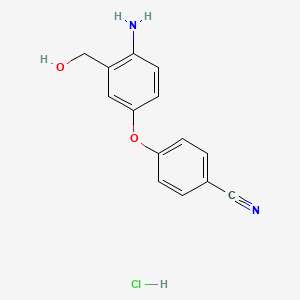
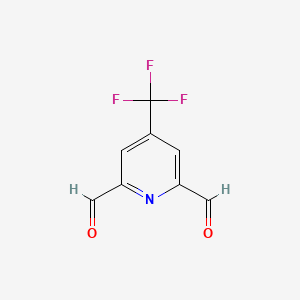
![13-hydroxy-10,16-bis(2-methylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8263463.png)
